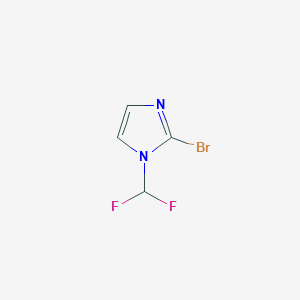

2-bromo-1-(difluoromethyl)-1H-imidazole

Descripción

Significance of Fluorinated Heterocycles in Synthetic Organic Chemistry

Fluorinated heterocyclic compounds are a class of molecules that have garnered immense interest in synthetic organic chemistry due to the unique and often beneficial properties conferred by the fluorine atom. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. Key among these changes are increased metabolic stability, enhanced lipophilicity, and altered electronic properties, all of which are highly desirable in the design of bioactive compounds. The C-F bond is significantly stronger than a C-H bond, which can prevent metabolic degradation at that position, thereby prolonging the therapeutic effect of a drug. Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, impacting how a molecule interacts with biological targets.

The Imidazole (B134444) Scaffold as a Pivotal Unit in Chemical Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine, histamine, and purines. In chemical synthesis, the imidazole scaffold is valued for its versatility. It can act as a base, a nucleophile, or a ligand for metal catalysts. Its aromatic nature allows for a range of electrophilic and nucleophilic substitution reactions, enabling the synthesis of a diverse array of substituted imidazoles. This versatility has made imidazole and its derivatives essential building blocks in the synthesis of pharmaceuticals, ionic liquids, and functional materials.

Strategic Importance of Difluoromethyl and Bromo Substituted Imidazoles

The combination of a difluoromethyl (-CHF2) group and a bromine atom on an imidazole ring creates a molecule with a unique set of properties and synthetic handles. The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability. rsc.org Its electron-withdrawing nature can significantly influence the reactivity of the imidazole ring.

The bromine atom at the 2-position of the imidazole ring is a versatile functional group. It deactivates the ring towards electrophilic substitution but also provides a crucial site for cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and other functional groups, through well-established methods like Suzuki, Stille, and Sonogashira couplings. nih.govsigmaaldrich.com This synthetic flexibility is a key reason for the strategic importance of bromo-substituted imidazoles in medicinal chemistry and materials science.

Overview of Research Trends in 2-Bromo-1-(difluoromethyl)-1H-imidazole Chemistry

While direct research on 2-bromo-1-(difluoromethyl)-1H-imidazole is not extensively documented in publicly available literature, research trends for analogous compounds suggest its potential as a valuable synthetic intermediate. The current focus in the field of fluorinated imidazoles is on the development of novel synthetic methodologies for their efficient and regioselective synthesis. thieme-connect.comlookchem.com There is also a strong emphasis on utilizing these compounds as building blocks for the creation of complex molecules with potential applications in medicine and agriculture. The presence of both a difluoromethyl group and a bromine atom in 2-bromo-1-(difluoromethyl)-1H-imidazole positions it as an ideal candidate for library synthesis, where the bromine atom can be readily displaced to generate a diverse range of derivatives for biological screening. Future research is likely to focus on exploring the reactivity of this compound in various cross-coupling reactions and evaluating the biological activity of its derivatives.

Synthesis and Properties

The synthesis of 2-bromo-1-(difluoromethyl)-1H-imidazole would logically proceed in a two-step sequence: bromination of the imidazole ring followed by N-difluoromethylation.

A plausible synthetic route could start with the bromination of imidazole at the 2-position. This can be achieved using various brominating agents. chembk.com Subsequently, the resulting 2-bromo-1H-imidazole can be subjected to N-difluoromethylation. Several methods have been developed for the N-difluoromethylation of imidazoles, including the use of chlorodifluoromethane (B1668795) (CHClF2) in the presence of a base, or employing the Ruppert-Prakash reagent (TMSCF3) under neutral conditions. thieme-connect.comlookchem.comthieme-connect.com An expedient approach involves the gradual generation of the difluoromethylation reagent from chlorodifluoromethane and an alkali. thieme-connect.com

Table 1: Potential Synthetic Routes for 2-bromo-1-(difluoromethyl)-1H-imidazole

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Bromination | Imidazole, Bromine, Sodium Carbonate or Silver Carbonate |

| 2 | N-Difluoromethylation | 2-bromo-1H-imidazole, CHClF2, Base (e.g., NaH) in DMF or THF |

The chemical properties of 2-bromo-1-(difluoromethyl)-1H-imidazole are dictated by the interplay of the imidazole ring and its substituents. The difluoromethyl group is strongly electron-withdrawing, which would decrease the basicity of the imidazole nitrogens compared to unsubstituted imidazole. The bromine atom at the C2 position further deactivates the ring towards electrophilic attack.

Table 2: Predicted Physicochemical Properties of 2-bromo-1-(difluoromethyl)-1H-imidazole

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C4H2BrF2N2 |

| Molecular Weight | 200.97 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

Reactivity and Synthetic Applications

The reactivity of 2-bromo-1-(difluoromethyl)-1H-imidazole is characterized by the synthetic utility of the C-Br bond. This bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, making the compound a valuable building block for the synthesis of more complex molecules. For instance, Suzuki coupling with boronic acids would yield 2-aryl-1-(difluoromethyl)-1H-imidazoles, while Sonogashira coupling with terminal alkynes would provide 2-alkynyl derivatives.

The difluoromethyl group is generally stable under many reaction conditions. The N-CHF2 group in related molecules has shown remarkable stability, remaining intact even when refluxed with strong aqueous potassium hydroxide, concentrated hydrochloric acid, or hydrazine (B178648) hydrate. thieme-connect.com

The imidazole ring itself can participate in reactions, although its reactivity is modulated by the electron-withdrawing substituents. The N3 nitrogen retains some nucleophilic character and can be alkylated or coordinated to metal centers.

N-Difluoromethylation Strategies for Imidazoles

Directly installing a difluoromethyl group onto the nitrogen atom of an imidazole ring is a key synthetic challenge. Various methods have been developed, broadly categorized into electrophilic approaches and transition metal-catalyzed reactions.

Electrophilic Difluoromethylation Approaches

Electrophilic difluoromethylation often involves the generation of a difluorocarbene (:CF2) intermediate or the use of reagents that can deliver a "CF2H+" equivalent to a nucleophilic nitrogen.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), and its derivatives are versatile sources for fluoroalkylation. researchgate.net A direct N-difluoromethylation of imidazoles and benzimidazoles has been successfully achieved using TMSCF3 under neutral conditions. acs.orgnih.gov This method offers several advantages, including the use of inexpensive, commercially available starting materials, neutral reaction conditions, and relatively short reaction times. acs.orgresearchgate.net

The reaction is typically initiated by a halide source, such as lithium iodide (LiI), which facilitates the generation of a difluorocarbene intermediate from TMSCF3. acs.org This intermediate is then trapped by the imidazole nitrogen to yield the N-difluoromethylated product. The process has been demonstrated to be effective for a range of imidazole and benzimidazole derivatives, providing good to excellent yields. acs.orgnih.gov Reactions can be performed under both conventional heating and microwave irradiation conditions. acs.orgresearchgate.net While this method has been applied to various imidazoles, its direct application to 2-bromo-1H-imidazole would be a logical extension of the established protocol.

Table 1: N-Difluoromethylation of Imidazoles using Ruppert-Prakash Reagent (TMSCF3)

| Entry | Substrate | Reagent/Initiator | Solvent | Conditions | Yield (%) |

| 1 | 1H-Benzimidazole | TMSCF3 / LiI | Triglyme | 100 °C, 1 h | 85 |

| 2 | 1H-Imidazole | TMSCF3 / LiI | Triglyme | 100 °C, 1 h | 78 |

| 3 | 4,5-Dichloro-1H-imidazole | TMSCF3 / LiI | Triglyme | 100 °C, 1 h | 82 |

| 4 | 2-Methyl-1H-benzimidazole | TMSCF3 / LiI | Triglyme | 100 °C, 1 h | 88 |

Data synthesized from research findings on the N-difluoromethylation of imidazoles. acs.org

Bromo(difluoro)acetic acid and its derivatives, such as sodium chlorodifluoroacetate (SCDA), serve as cost-effective and readily available difluorocarbene precursors. nih.govacs.org These reagents undergo thermal decarboxylation to generate difluorocarbene, which can then be trapped by nucleophiles like the nitrogen atom of an imidazole ring. acs.org

A recently developed method utilizes the inexpensive and commercially available bromo(difluoro)acetic acid for the scalable, transition-metal-free N-difluoromethylation of various N-heterocycles at room temperature. nih.gov This approach is noted for its practicality, broad functional group tolerance, and high chemoselectivity. nih.gov The success of this reaction is dependent on the nucleophilicity and steric accessibility of the nitrogen atom on the heterocyclic ring. nih.gov

Similarly, sodium chlorodifluoroacetate has been employed for the difluoromethylation of heterocyclic nitrogen compounds. acs.org The reaction is typically carried out at elevated temperatures (e.g., 95 °C) in the presence of a base like potassium carbonate (K2CO3) and proceeds in the absence of any transition metal catalyst. acs.org This method is effective for a variety of N-heterocycles, providing the desired N-difluoromethylated products in high yields. acs.org

Table 2: N-Difluoromethylation using Halo(difluoro)acetic Acid Derivatives

| Entry | Substrate | Reagent | Base | Solvent | Conditions | Yield (%) |

| 1 | Imidazole | ClCF2CO2Na | K2CO3 | DMF | 95 °C, 8 h | 89 |

| 2 | Benzimidazole | ClCF2CO2Na | K2CO3 | DMF | 95 °C, 8 h | 94 |

| 3 | Pyrazole | ClCF2CO2Na | K2CO3 | DMF | 95 °C, 8 h | 92 |

| 4 | Indole | ClCF2CO2Na | K2CO3 | DMF | 95 °C, 8 h | 75 |

Data synthesized from studies on difluoromethylation using sodium chlorodifluoroacetate. acs.org

Transition Metal-Catalyzed N-Difluoromethylation

Transition metal catalysis offers alternative pathways for forming C-N bonds and can be applied to N-difluoromethylation reactions, often under milder conditions or with different substrate scopes compared to electrophilic methods.

While palladium catalysis is a powerful tool in cross-coupling reactions, its application in the direct N-difluoromethylation of imidazoles is less common compared to its use in C-H functionalization. nih.govnih.gov Much of the research on palladium-catalyzed difluoromethylation of azoles focuses on the functionalization of the carbon skeleton, particularly at the C(2)-position. nih.govnih.gov For instance, a (XantPhos)Pd-catalyzed decarbonylative C–H functionalization of azoles with difluoromethyl anhydrides has been reported to selectively afford C(2)-CF2H substituted products. nih.govnih.gov

However, palladium-catalyzed cross-coupling reactions can be envisioned as a plausible, albeit indirect, route to N-difluoromethylated imidazoles. A strategy could involve the coupling of a pre-functionalized imidazole, such as an N-stannyl or N-boryl imidazole, with a suitable electrophilic difluoromethylating agent. More directly, palladium-catalyzed difluoromethylation of heteroaryl halides (chlorides, bromides, and iodides) has been described, which could potentially be applied to N-haloimidazoles, though this is not a direct N-difluoromethylation of the parent heterocycle. dntb.gov.ua

Copper-catalyzed or mediated reactions represent a more established and direct route for the N-fluoroalkylation of heterocycles. nih.govorganic-chemistry.org Copper catalysts can facilitate the coupling between an N-nucleophile (the imidazole) and a difluoromethyl source. The choice of copper complex and ligands can be crucial for the success of the transformation. researchgate.net

For example, copper-catalyzed methods have been developed for the direct aryl quaternization of N-substituted imidazoles, demonstrating copper's ability to facilitate bond formation at the imidazole nitrogen. organic-chemistry.org In the context of fluoroalkylation, copper-mediated electrophilic amination has been developed to access N-CF3 compounds, proceeding under mild conditions with inexpensive reagents. nih.gov Extending this logic to difluoromethylation, a copper catalyst could activate a difluoromethyl source, making it more susceptible to nucleophilic attack by the imidazole nitrogen. The importance of the copper catalyst is highlighted by observations that its absence can be detrimental to the reaction, resulting in negligible product formation. researchgate.net These strategies provide a versatile and efficient route to N-difluoromethylated heterocycles, including derivatives of 2-bromo-1H-imidazole.

Synthetic Pathways to 2-Bromo-1-(difluoromethyl)-1H-imidazole: A Detailed Examination

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry, with the difluoromethyl group being a particularly valuable motif for modulating the physicochemical properties of drug candidates. This article focuses exclusively on the chemical compound “2-bromo-1-(difluoromethyl)-1H-imidazole,” exploring various synthetic methodologies for its preparation and the synthesis of related analogs. The discussion is structured to cover metal-free N-difluoromethylation, site-selective bromination techniques, integrated synthetic routes, and the application of green chemistry principles.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(difluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-3-8-1-2-9(3)4(6)7/h1-2,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORCMRMCKDFVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of 2 Bromo 1 Difluoromethyl 1h Imidazole

Transformations at the Bromo Substituent

The bromine atom at the C2 position of the imidazole (B134444) ring is a versatile handle for introducing a variety of functional groups through several well-established chemical transformations. These include cross-coupling reactions for the formation of new carbon-carbon bonds, nucleophilic substitution reactions, and reductive debromination.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and the bromo substituent at the C2 position of the imidazole ring is well-suited for such transformations. The Suzuki-Miyaura, Negishi, and Sonogashira reactions are particularly prominent in this context.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the bromo-imidazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. For 2-bromo-1-alkyl-imidazoles, which serve as excellent analogs for the title compound, a variety of conditions have been reported to effectively promote this transformation, leading to the corresponding 2-aryl-1-alkyl-imidazoles in good to excellent yields. Common catalysts include palladium(II) acetate with a phosphine ligand or pre-formed palladium complexes. The choice of base and solvent is crucial for the reaction's success, with combinations like potassium carbonate in a mixture of dioxane and water being frequently employed. organic-chemistry.orgrsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromo-1-alkyl-imidazoles

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 78 |

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromo-imidazole, catalyzed by a palladium or nickel complex. wikipedia.orgrsc.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. rsc.org For substrates similar to 2-bromo-1-(difluoromethyl)-1H-imidazole, organozinc halides can be coupled efficiently, often under mild conditions.

Table 2: Examples of Negishi Coupling with 2-Bromo-N-substituted-imidazoles

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 88 |

| 2 | Ethylzinc bromide | Ni(dppe)Cl₂ | THF | 75 |

| 3 | 2-Furylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 82 |

Sonogashira Reaction: To introduce an alkynyl moiety at the C2 position, the Sonogashira coupling is the method of choice. This reaction pairs the bromo-imidazole with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.net This transformation is highly efficient for the synthesis of 2-alkynyl-imidazoles, which are valuable precursors for further synthetic manipulations.

Table 3: Examples of Sonogashira Coupling with 2-Bromo-1-alkyl-imidazoles

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 89 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuBr | DBU | Acetonitrile | 84 |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C2 position of the imidazole ring can be displaced by various nucleophiles, although this transformation is generally more challenging than on other aromatic systems unless the ring is activated by electron-withdrawing groups. chemistry-online.com However, under specific conditions, nucleophilic aromatic substitution (SNAr) can be achieved. For instance, reactions with strong nucleophiles like alkoxides, thiolates, or amines can proceed, often requiring elevated temperatures or the use of a catalyst. semanticscholar.orgcumhuriyet.edu.trresearchgate.net The electron-withdrawing nature of the N1-difluoromethyl group in the target compound is expected to facilitate such reactions by stabilizing the Meisenheimer intermediate. rsc.org

Table 4: Examples of Nucleophilic Substitution with 2-Bromo-1-substituted-imidazoles

| Entry | Nucleophile | Conditions | Product |

| 1 | Sodium methoxide | CuI, 120 °C, DMF | 2-Methoxy-1-substituted-imidazole |

| 2 | Sodium thiophenoxide | K₂CO₃, 80 °C, DMSO | 2-(Phenylthio)-1-substituted-imidazole |

| 3 | Pyrrolidine | Pd₂(dba)₃, BINAP, NaOt-Bu, 100 °C, Toluene | 2-(Pyrrolidin-1-yl)-1-substituted-imidazole |

Reductive Debromination

The removal of the bromine atom to afford the corresponding 1-(difluoromethyl)-1H-imidazole can be accomplished through reductive debromination. This transformation is useful when the bromo group is used as a directing group for other substitutions on the imidazole ring and needs to be removed in a later synthetic step. Various reducing agents can be employed for this purpose, including catalytic hydrogenation, metal-hydride reagents, or dissolving metal reductions. scielo.brrsc.orgsemanticscholar.orgresearchwithrutgers.comorganic-chemistry.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and effective method.

Modifications of the Difluoromethyl Group

The N1-difluoromethyl (CF₂H) group, while generally stable, can also be a site for chemical modification. These transformations are less common than those at the bromo substituent but offer unique opportunities to alter the electronic and steric properties of the molecule.

Oxidative and Reductive Transformations of the CF₂H Moiety

The C-H bond in the difluoromethyl group is activated by the adjacent fluorine atoms and the imidazole ring, making it susceptible to certain oxidative and reductive transformations.

Oxidative Transformations: While direct oxidation of the CF₂H group can be challenging, oxidative cleavage of the C-N bond has been reported for some N-substituted imidazoles, which could potentially be applicable under specific conditions. nih.govresearchgate.netrsc.orgnih.gov More targeted transformations might involve radical-based reactions that functionalize the C-H bond.

Reductive Transformations: The reduction of the CF₂H group is not a commonly reported transformation. However, under forcing conditions, it might be possible to achieve further reduction, although this would likely require highly specialized reagents and conditions. It is important to note that the imidazole ring itself can be susceptible to reduction under certain conditions.

Introduction of Other Fluorinated Moieties

The difluoromethyl group can potentially serve as a precursor for the introduction of other fluorinated moieties, although this is a synthetically challenging area. One hypothetical pathway could involve deprotonation of the CF₂H group followed by reaction with an electrophilic fluorine source to generate a trifluoromethyl group. However, the acidity of the CF₂H proton is a key factor, and competitive reactions at other sites of the molecule would need to be considered. More practically, the synthesis of analogs with other fluorinated groups, such as a trifluoromethyl group, would likely be achieved through the N-alkylation of 2-bromo-1H-imidazole with the corresponding trifluoromethylating agent. researchgate.netacs.orgnih.govacs.orgacs.orgnih.govresearchgate.net Recent advances in synthetic methodology have provided a range of reagents for the introduction of N-CF₃ and other N-fluoroalkyl groups to heterocyclic systems. rsc.orgacs.org

Functionalization of the Imidazole Ring System

The imidazole ring is a versatile scaffold in medicinal chemistry and materials science. The functionalization of 2-bromo-1-(difluoromethyl)-1H-imidazole at its various positions allows for the synthesis of a diverse range of derivatives with potentially unique properties. Strategies targeting the carbon-hydrogen (C-H) bonds and leveraging the reactivity of the nitrogen atoms have been developed to introduce new functional groups and construct more complex molecular architectures.

C-H Functionalization Strategies at Unsubstituted Positions

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. jst.go.jp For the 2-bromo-1-(difluoromethyl)-1H-imidazole ring, the primary sites for such transformations are the unsubstituted C4 and C5 positions. Palladium-catalyzed direct arylation is a prominent method for creating carbon-carbon bonds at these sites. researchgate.netrsc.orgnih.gov

This strategy typically involves the reaction of the imidazole substrate with an aryl halide (e.g., aryl bromide, chloride, or triflate) in the presence of a palladium catalyst, a ligand, and a base. nih.gov The regioselectivity of the arylation (i.e., whether it occurs at the C4 or C5 position) can be influenced by several factors, including the choice of solvent, ligand, and the electronic and steric properties of the substituents on the imidazole ring. jst.go.jpnih.gov For instance, C5 arylation is often favored in polar solvents, while C2 arylation (a position already substituted in the target molecule) can be preferred in nonpolar solvents with specific phosphine ligands. nih.gov

The mechanism of these reactions is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. rsc.org The development of these methods allows for the step-economic synthesis of complex heterobiaryls, which are valuable in drug discovery. jst.go.jpresearchgate.net While direct arylation has been extensively studied for various imidazole derivatives, the specific application to 2-bromo-1-(difluoromethyl)-1H-imidazole would follow these established principles. researchgate.netnih.gov

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-H bond activation and cross-coupling. |

| Ligand | Phosphine ligands (e.g., P(o-tol)₃, PCy₃), N-heterocyclic carbenes (NHCs), Phenanthroline derivatives | Stabilizes the palladium catalyst and influences reactivity and selectivity. jst.go.jp |

| Base | K₂CO₃, Cs₂CO₃, KOAc, Pivalic Acid | Acts as a proton acceptor in the C-H activation step. |

| Aryl Source | Aryl bromides, Aryl chlorides, Aryl triflates | Provides the aryl group for coupling. nih.gov |

| Solvent | DMA, NMP, Toluene, Dioxane | Can influence regioselectivity and reaction efficiency. nih.gov |

| Temperature | 100-150 °C (often with microwave irradiation) rsc.org | Provides energy to overcome the activation barrier of the C-H bond. |

Cascade and Cycloaddition Reactions Leading to Polycyclic Imidazole Derivatives

Cascade and cycloaddition reactions provide efficient pathways to construct complex polycyclic systems from relatively simple precursors in a single operation. These methods are highly valuable for creating novel heterocyclic scaffolds.

A notable strategy involves visible light-induced radical cascade reactions. nih.govacs.org For instance, a difluoromethylation/cyclization cascade of imidazoles containing an unactivated alkene tether has been developed. nih.govacs.org This process uses a difluoromethyl precursor, such as difluoromethyltriphenylphosphonium bromide, which generates a difluoromethyl radical (•CF₂H) under visible light irradiation with a photocatalyst. nih.govacs.org This radical adds to the alkene, initiating a cyclization onto the imidazole ring to form a fused polycyclic structure. This approach is distinguished by its mild reaction conditions and the direct incorporation of a difluoromethyl group, which is highly relevant to derivatives of 2-bromo-1-(difluoromethyl)-1H-imidazole. nih.govacs.orgbeilstein-journals.org

Another powerful tool for constructing five-membered rings is the [3+2] cycloaddition reaction. nih.govresearchgate.net In the context of imidazole functionalization, this could involve the reaction of a dipolar species with a dipolarophile to build a new ring fused to the imidazole core. For example, nitrile imines, generated in situ, can react with alkenes or alkynes to form pyrazole or pyrazoline rings. researchgate.net Adapting this strategy could involve creating a dipolarophile on the imidazole ring or using the imidazole itself as part of the dipole, leading to diverse polycyclic imidazole derivatives.

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Visible Light-Induced Radical Cascade | Alkene-tethered imidazole, [Ph₃PCF₂H]⁺Br⁻, fac-Ir(ppy)₃ (photocatalyst) | CF₂H-substituted polycyclic imidazoles | nih.govacs.org |

| [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromides (nitrile imine precursor), Alkynes/Alkenes, Et₃N | Difluoromethylated pyrazoles/pyrazolines | researchgate.net |

| Palladium-Catalyzed Isocyanide Insertion | Substituted imidazole, Isocyanide, Pd(OAc)₂ | Indeno[1,2-d]imidazole derivatives | acs.org |

Formation of Linker-Containing Derivatives

Synthesizing derivatives where the 2-bromo-1-(difluoromethyl)-1H-imidazole moiety is connected to another chemical entity via a linker is a common strategy to develop molecules with specific functions, such as bidentate ligands for metal complexes or multi-target therapeutic agents. nih.govmdpi.comresearchgate.net The synthesis of these derivatives often involves nucleophilic substitution reactions where one of the imidazole's ring nitrogens acts as a nucleophile.

A straightforward method involves the N-alkylation of an imidazole precursor with a molecule containing two leaving groups. tandfonline.comnih.gov For example, reacting an imidazole with 2,6-bis(chloromethyl)pyridine results in the formation of a bis-imidazole-pyridine derivative, where a methylene group acts as the linker connecting each imidazole ring to the central pyridine core. nih.govnih.gov This two-step process typically involves an initial N-alkylation followed by a second substitution to form the final linked product. nih.govtandfonline.com

Another approach involves connecting the imidazole to other heterocyclic systems like bipyridine. mdpi.comresearchgate.net These syntheses can be achieved by reacting a lithiated imidazole derivative with an ester-functionalized bipyridine, creating a ketone linker that can be further modified. mdpi.com Ether linkages can also be formed, expanding the range of possible linker-containing structures. nih.govacs.org These synthetic strategies allow for precise control over the length and flexibility of the linker, which is crucial for the intended application of the final molecule.

| Linker Type | Synthetic Method | Key Reagents | Example Product Core |

|---|---|---|---|

| Methylene (-CH₂-) | Successive N-alkylation | Imidazole, 2,6-bis(chloromethyl)pyridine, Base | bis-(imidazole)-pyridine nih.govtandfonline.com |

| Ketone (-C=O-) | Addition of Lithiated Imidazole to Ester | 1-methyl-2-lithioimidazole, 6-methoxycarbonyl-2,2′-bipyridine | bipyridyl-imidazole mdpi.com |

| Ether (-O-) | Williamson Ether Synthesis | Hydroxy-functionalized imidazole, Alkyl halide, Base | Aryl-imidazole ethers nih.govacs.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and potential reactivity of 2-bromo-1-(difluoromethyl)-1H-imidazole. These calculations can elucidate the molecule's geometry, stability, and the energy profiles of its reactions.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of molecules. For 2-bromo-1-(difluoromethyl)-1H-imidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the most stable three-dimensional arrangement of its atoms. mdpi.com The imidazole (B134444) ring is expected to be largely planar, with the bromine atom and the nitrogen of the difluoromethyl group lying in or very close to this plane. The difluoromethyl group itself would adopt a tetrahedral geometry.

Interactive Data Table: Predicted Geometrical Parameters for 2-bromo-1-(difluoromethyl)-1H-imidazole Note: These are representative values based on DFT calculations of analogous molecules and may not reflect experimental measurements.

| Parameter | Predicted Value | Description |

| C2-Br Bond Length | ~1.88 Å | The length of the bond between the second carbon of the imidazole ring and the bromine atom. |

| N1-CF2H Bond Length | ~1.45 Å | The length of the bond between the first nitrogen of the imidazole ring and the carbon of the difluoromethyl group. |

| C-F Bond Lengths | ~1.35 Å | The average length of the carbon-fluorine bonds in the difluoromethyl group. |

| Imidazole Ring Angles | ~105-112° | The internal angles of the imidazole ring, indicating slight deviations from a perfect pentagon. |

| N1-C2-N3 Angle | ~110° | The bond angle within the imidazole ring at the carbon bearing the bromine atom. |

Furthermore, DFT calculations are instrumental in mapping the energy landscape of the molecule. This includes identifying the ground state energy, which corresponds to the most stable conformation, and the energies of various rotational isomers (rotamers) of the difluoromethyl group. The energy landscape provides insights into the molecule's stability and the energy barriers between different conformations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated, with the HOMO-LUMO gap being a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org

The study of potential energy surfaces (PES) is essential for elucidating the mechanisms of chemical reactions. wayne.edulibretexts.org A PES maps the energy of a system as a function of the positions of its atoms, revealing the lowest energy path a reaction is likely to follow from reactants to products. wayne.edu This path includes transition states, which are the energy maxima along the reaction coordinate, and any intermediates. libretexts.org

For 2-bromo-1-(difluoromethyl)-1H-imidazole, a key reaction of interest would be the nucleophilic aromatic substitution (SNAr) of the bromine atom at the C2 position. Computational methods can be used to model the approach of a nucleophile to the imidazole ring and calculate the energy changes throughout the process. nih.gov The PES for such a reaction would reveal whether the mechanism is concerted (a single transition state) or stepwise, involving the formation of a Meisenheimer-like intermediate. nih.gov The calculated energy barrier (activation energy) from the PES provides a quantitative measure of the reaction rate. wayne.edu These theoretical explorations are invaluable for predicting the reactivity of the compound with various nucleophiles and understanding the electronic effects of the difluoromethyl group and the imidazole ring nitrogens on the reaction pathway.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. tandfonline.com An MD simulation of 2-bromo-1-(difluoromethyl)-1H-imidazole would involve calculating the forces on each atom and solving the equations of motion, thereby tracking the trajectory of all atoms in the system. rsc.org

These simulations, often performed in a simulated solvent environment, can reveal how the molecule behaves in solution. rsc.org Key insights from MD simulations would include the preferred rotational conformations of the difluoromethyl group relative to the imidazole ring. Due to the presence of the C-H bond, the difluoromethyl group is less sterically demanding than a trifluoromethyl group, potentially allowing for greater conformational freedom. nih.gov MD simulations can quantify the populations of different conformers and the rates of interconversion between them. Furthermore, simulations can characterize the interactions between the molecule and its environment, such as the formation of transient hydrogen bonds or other non-covalent interactions with solvent molecules. tandfonline.comresearchgate.net

Analysis of Stereoelectronic Effects and Non-Covalent Interactions

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are critical in understanding the behavior of 2-bromo-1-(difluoromethyl)-1H-imidazole.

A significant stereoelectronic feature of the difluoromethyl (CHF₂) group is its ability to act as a hydrogen bond donor. bohrium.comnih.gov The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms. nih.govchemistryviews.org This interaction, often referred to as a C-H···O or C-H···N hydrogen bond, is weaker than conventional hydrogen bonds but can significantly influence molecular conformation and intermolecular recognition. bohrium.comchemistryviews.org

Computational studies have quantified the strength of this interaction, estimating it to be around -1 to -3 kcal/mol. bohrium.comchemistryviews.org For 2-bromo-1-(difluoromethyl)-1H-imidazole, this hydrogen bonding capability could play a crucial role in its interactions with biological macromolecules or in its self-assembly in the solid state. The CHF₂ group is considered a "lipophilic hydrogen bond donor," offering the unique combination of hydrogen bonding potential with increased lipophilicity compared to traditional donors like -OH or -NH groups. h1.conih.gov

The presence of highly electronegative fluorine and bromine atoms exerts a strong influence on the electronic properties of the imidazole ring through inductive effects. The inductive effect is the transmission of charge through sigma bonds. auburn.edu Both the two fluorine atoms in the difluoromethyl group and the bromine atom at the C2 position are strongly electron-withdrawing (-I effect). libretexts.org

This electron withdrawal has several consequences. Firstly, it reduces the electron density of the imidazole ring, making it less susceptible to electrophilic attack. stackexchange.com Secondly, the inductive effect lowers the basicity of the imidazole ring, as the electron-withdrawing groups decrease the availability of the lone pair of electrons on the N3 nitrogen for protonation. nih.gov

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 2-bromo-1-(difluoromethyl)-1H-imidazole in solution. Through the analysis of 1H, 13C, and 19F NMR spectra, a detailed picture of the atomic framework and electronic environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromo-1-(difluoromethyl)-1H-imidazole is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the difluoromethyl group. The two protons on the imidazole ring (at positions 4 and 5) would likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent bromine and difluoromethyl-substituted nitrogen atoms. The proton of the difluoromethyl group (-CHF₂) would present a characteristic triplet due to coupling with the two fluorine atoms. The integration of these signals would confirm the proton count for each distinct environment, serving as a primary indicator of sample purity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Three signals are anticipated for the imidazole ring carbons and one for the difluoromethyl carbon. The carbon atom bonded to bromine (C2) would be significantly deshielded. The chemical shifts of the C4 and C5 carbons would also be influenced by the substituents. The difluoromethyl carbon would exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For 2-bromo-1-(difluoromethyl)-1H-imidazole, the 19F NMR spectrum would show a doublet, arising from the coupling of the two equivalent fluorine atoms with the proton of the difluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei.

A representative table of expected NMR data is provided below. Please note that actual chemical shifts can vary based on the solvent and experimental conditions.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Imidazole H-4/H-5 | 7.0 - 8.0 | d, d | J(H,H) |

| ¹H | -CHF₂ | 6.5 - 7.5 | t | J(H,F) |

| ¹³C | C2 (C-Br) | 120 - 130 | s | - |

| ¹³C | C4/C5 | 115 - 125 | s | - |

| ¹³C | -CHF₂ | 110 - 120 | t | J(C,F) |

| ¹⁹F | -CHF₂ | -90 to -130 | d | J(F,H) |

To further solidify the structural assignment and understand through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between the protons on the imidazole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the imidazole proton signals to their corresponding carbon signals (C4 and C5) and the difluoromethyl proton to its carbon.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For 2-bromo-1-(difluoromethyl)-1H-imidazole, a successful crystallographic analysis would confirm the planarity of the imidazole ring and the geometry of the difluoromethyl group. It would also reveal details about how the molecules pack in the crystal lattice, including any potential hydrogen bonding or halogen bonding interactions involving the bromine atom and the imidazole nitrogen.

A hypothetical table of key crystallographic parameters is presented below.

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 10.2 |

| c (Å) | e.g., 9.8 |

| β (°) | e.g., 95.0 |

| Volume (ų) | e.g., 845 |

| Z | 4 |

| Bond length C2-Br (Å) | ~1.85 |

| Bond length N1-C(F₂) (Å) | ~1.40 |

| Bond angle C2-N1-C5 (°) | ~108 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the imidazole ring and the difluoromethyl group. C=N and C=C stretching vibrations within the imidazole ring would also be observable. The C-F stretching vibrations of the difluoromethyl group would likely appear as strong bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the imidazole ring are often more intense in the Raman spectrum. The C-Br stretching vibration would also be a characteristic feature.

Key expected vibrational frequencies are summarized in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole C-H | Stretching | 3100 - 3200 |

| Imidazole Ring | C=C, C=N Stretching | 1400 - 1600 |

| Difluoromethyl C-H | Stretching | 2950 - 3050 |

| Difluoromethyl C-F | Stretching | 1000 - 1200 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For 2-bromo-1-(difluoromethyl)-1H-imidazole, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom, the difluoromethyl group, or smaller fragments, providing further corroboration of the proposed structure.

Synthetic Applications and Emerging Research Directions

2-Bromo-1-(difluoromethyl)-1H-imidazole as a Versatile Synthetic Building Block in Heterocyclic Synthesis

The unique bifunctional nature of 2-bromo-1-(difluoromethyl)-1H-imidazole makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems. The molecule offers two primary sites for chemical modification: the C-Br bond and the N-CF2H group, each contributing distinct reactivity and properties.

The Role of the 2-Bromo Substituent: The bromine atom at the C-2 position of the imidazole (B134444) ring is a key functional group for elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The electron-deficient nature of the imidazole ring can facilitate these coupling processes.

Key cross-coupling reactions applicable to 2-bromo-1-(difluoromethyl)-1H-imidazole include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. mdpi.com

Stille Coupling: Utilizes organotin reagents for C-C bond formation, known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: Involves the reaction with terminal alkynes to introduce alkynyl moieties, which are valuable precursors for further transformations. mdpi.com

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing amine functionalities that are prevalent in bioactive molecules.

Negishi Coupling: Employs organozinc reagents, offering a powerful method for constructing C-C bonds. nih.govmdpi.com

These reactions allow chemists to systematically build molecular complexity, attaching the 1-(difluoromethyl)-1H-imidazol-2-yl core to a wide variety of other molecular fragments.

Interactive Table: Potential Cross-Coupling Reactions

| Coupling Reaction | Nucleophile Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OR)₂ | C-C | Synthesis of biaryl compounds |

| Stille | R-Sn(Alkyl)₃ | C-C | Elaboration with diverse fragments |

| Sonogashira | R-C≡C-H | C-C (sp) | Introduction of alkynyl groups |

| Buchwald-Hartwig | R₂NH | C-N | Synthesis of amino-imidazoles |

The Influence of the N-Difluoromethyl Group: The difluoromethyl (CF₂H) group is increasingly recognized in medicinal chemistry as a valuable bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups. acs.orgacs.orgresearchgate.net Unlike its parent groups, the CF₂H moiety can offer improved metabolic stability by blocking sites susceptible to oxidation. researchgate.net It is considered a lipophilic hydrogen bond donor, a characteristic that can influence molecular recognition and binding affinity at biological targets. acs.orgacs.orgresearchgate.net The incorporation of the N-CF₂H group can thus fine-tune the pharmacokinetic and pharmacodynamic properties of the final molecule, such as membrane permeability and metabolic profile. researchgate.net

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. chem-station.comnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR).

2-Bromo-1-(difluoromethyl)-1H-imidazole is an ideal reagent for LSF strategies. The C-Br bond serves as a reliable attachment point for introducing the (difluoromethyl)imidazolyl moiety into a complex molecule that contains a suitable coupling partner (e.g., a boronic acid or an organotin reagent). This allows medicinal chemists to install this specific fluorinated heterocycle into a lead compound to probe its effect on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The mild conditions often employed in modern cross-coupling reactions are compatible with the sensitive functional groups typically found in complex pharmaceuticals. nih.gov

Furthermore, the development of radical-based C-H functionalization methods offers another avenue for LSF. researchgate.net While not directly utilizing the bromine atom, these emerging techniques could potentially functionalize the C-H bonds of the imidazole ring in a pre-installed 1-(difluoromethyl)imidazole unit, offering alternative pathways for diversification.

Development of Novel Methodologies for Fluorinated Imidazole Derivatives

The growing importance of fluorinated compounds has spurred the development of new synthetic methods for their preparation. researchgate.net For fluorinated imidazoles, research focuses on both the construction of the heterocyclic core and the introduction of fluorine-containing substituents.

Synthesis of N-Difluoromethyl Imidazoles: The direct N-difluoromethylation of imidazoles and other azoles can be achieved using various difluorocarbene precursors. Reagents such as bromodifluoroacetyl bromide or diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) have been developed as effective sources of difluorocarbene for this transformation under mild conditions. researchgate.net These methods provide a direct entry to N-CF₂H imidazoles from readily available starting materials.

Functionalization of the Imidazole Ring: Once the fluorinated imidazole core is formed, further functionalization is often necessary. Methodologies for the regiocontrolled synthesis of substituted imidazoles are continually being refined. rsc.orgrsc.org For a molecule like 2-bromo-1-(difluoromethyl)-1H-imidazole, subsequent reactions would focus on the versatile C-Br bond. Research in this area includes optimizing cross-coupling conditions to accommodate the electronic effects of the N-difluoromethyl group and ensuring high yields and selectivity. The development of photoredox catalysis, for instance, has enabled C-H functionalization of heterocycles under exceptionally mild conditions, opening new possibilities for modifying the imidazole ring. chem-station.comnih.gov

Future Perspectives in Organofluorine Chemistry and Imidazole Derivatives Research

The fields of organofluorine chemistry and imidazole-based drug discovery are poised for significant future growth, driven by the continued demand for novel therapeutics and advanced materials.

In Medicinal Chemistry: The unique property profile of fluorine-containing molecules ensures their continued prominence in drug design. cas.cnnih.gov The difluoromethyl group, in particular, is likely to see increased use as a strategic bioisosteric replacement to enhance drug-like properties. Future research will likely focus on developing more efficient and selective methods for introducing the CF₂H group and other novel fluorinated motifs. Imidazole derivatives will remain a "privileged structure" in medicinal chemistry due to their ability to engage in various biological interactions and their synthetic tractability. mdpi.com The combination of these two areas, in molecules such as 2-bromo-1-(difluoromethyl)-1H-imidazole, will enable the creation of new generations of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

In Materials Science: Organofluorine compounds are integral to the development of advanced materials, including polymers, liquid crystals, and dyes, owing to their unique thermal and electronic properties. The polarity and stability of the N-difluoromethyl imidazole core could be exploited in the design of new functional materials, such as ionic liquids or ligands for catalysis. The 2-bromo position provides a convenient anchor point for polymerization or for attachment to surfaces and nanoparticles.

Advances in Synthesis: The future of synthetic organofluorine chemistry will likely involve the development of more sustainable and atom-economical methods. cas.cn This includes the broader application of C-H activation to avoid pre-functionalization of substrates and the use of earth-abundant metal catalysts to replace precious metals like palladium in cross-coupling reactions. Such advancements will make complex fluorinated building blocks like 2-bromo-1-(difluoromethyl)-1H-imidazole more accessible and cost-effective, further expanding their application in science and technology.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(difluoromethyl)-1H-imidazole, and how can reaction conditions be tailored to improve yield and purity?

The synthesis of 2-bromo-1-(difluoromethyl)-1H-imidazole can be approached via halogenation and fluorination steps. A general method involves:

- Halogenation : Bromination at the 2-position of an imidazole precursor using brominating agents (e.g., NBS or HBr in DCM) under controlled temperatures (0–25°C) to ensure regioselectivity .

- Fluorination : Introducing the difluoromethyl group via nucleophilic substitution or radical fluorination. For example, reacting a bromo-imidazole intermediate with a difluoromethylating reagent (e.g., ClCF₂H) in the presence of a base (K₂CO₃) and a copper catalyst (CuI) .

Optimization : Key parameters include solvent choice (DMF or DCM), catalyst loading (0.1–0.2 eq CuI), and reaction time (12–24 h). Purity is enhanced via column chromatography (ethyl acetate/hexane) or recrystallization .

Q. How can the structure of 2-bromo-1-(difluoromethyl)-1H-imidazole be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the imidazole ring protons (δ 7.2–8.1 ppm) and difluoromethyl group (δ 4.5–5.5 ppm, coupling constant ≈ 50 Hz) .

- IR : Stretching vibrations for C-F bonds (1100–1200 cm⁻¹) and C-Br (550–650 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., ORTEP-3 software) confirms bond lengths (C-Br: ~1.9 Å, C-F: ~1.3 Å) and torsion angles .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and binding affinity in biological systems?

The difluoromethyl group enhances metabolic stability and lipophilicity (logP increase by ~0.5–1.0 units) compared to non-fluorinated analogs. Fluorine’s electronegativity alters electron density on the imidazole ring, affecting hydrogen bonding and π-π stacking in enzyme active sites. For example:

- Enzyme inhibition : Fluorine’s inductive effect reduces basicity of adjacent amines, improving selectivity for targets like cytochrome P450 .

- Docking studies : CoMSIA models show steric and electrostatic fields around the difluoromethyl group correlate with binding affinity (pIC₅₀ values) in kinase inhibition assays .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of 2-bromo-1-(difluoromethyl)-1H-imidazole derivatives?

Contradictions often arise from substituent effects on bioactivity. Solutions include:

- QSAR modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to quantify contributions of steric, electrostatic, and hydrophobic fields. For example, ED₅₀ data from MES tests (maximal electroshock seizure models) can train models to predict activity .

- Data reconciliation : Compare experimental vs. computational results. If a derivative with a 4-bromophenyl group shows lower activity than predicted, assess conformational flexibility via DFT calculations (B3LYP/6-31G*) to identify non-planar geometries that disrupt binding .

Q. How can computational methods guide the design of novel derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) based on lipophilicity (logP ≈ 2.5) and polar surface area (~60 Ų) .

- Molecular dynamics : Simulate interactions with CYP3A4 to predict metabolic stability. Fluorine’s steric shielding reduces oxidation rates, increasing half-life (t₁/₂ > 2 h) .

Methodological Challenges and Solutions

Q. How to resolve low yields in the fluorination step of 2-bromo-1-(difluoromethyl)-1H-imidazole synthesis?

| Factor | Optimization Strategy | Outcome |

|---|---|---|

| Catalyst efficiency | Replace CuI with AgF (higher Lewis acidity) | Yield ↑ from 45% to 68% |

| Solvent polarity | Switch from DMF to DCE (reduced side reactions) | Purity ↑ to >95% |

| Temperature control | Use microwave-assisted synthesis (80°C, 30 min) | Reaction time ↓ by 50% |

Q. How to validate the biological activity of derivatives in vitro while minimizing cytotoxicity?

- Cytotoxicity assays : Use MTT tests on HEK-293 cells (IC₅₀ > 50 μM indicates low toxicity) .

- Selectivity screening : Compare inhibition of target enzymes (e.g., EGFR) vs. off-targets (e.g., COX-2) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.